molecular formula C8H14N4O2 B2712744 tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate CAS No. 1247788-39-1

tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2712744
CAS No.: 1247788-39-1
M. Wt: 198.226
InChI Key: JRPAVIYBSOELDJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an amino group at the 3-position and an acetate ester linked to a tert-butyl group. This compound serves as a versatile building block in medicinal chemistry and materials science due to the reactive amino group and the steric bulk of the tert-butyl moiety, which enhances stability and modulates solubility . Its molecular formula is C₈H₁₄N₄O₂, with a molecular weight of 198.22 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name

tert-butyl 2-(3-amino-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPAVIYBSOELDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dihydro or tetrahydro triazole derivatives.

    Substitution: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules . This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound is compared to esters of 2-(1,2,4-triazol-1-yl)acetate with different alkyl groups and substituent positions on the triazole ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate C₆H₁₀N₄O₂ 170.17 Smaller ester group; higher solubility in polar solvents.
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate C₅H₈N₄O₂ 156.14 Short alkyl chain; likely lower thermal stability.
tert-Butyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate C₈H₁₄N₄O₂ 198.22 Positional isomer (5-amino vs. 3-amino); altered hydrogen-bonding capacity.
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate C₈H₁₂Br₂N₄O₂ 341.00 Bromination increases steric hindrance and electron-withdrawing effects.

Key Observations :

  • Substituent Position: The 3-amino substituent on the triazole ring (vs. 5-amino in ) may influence intermolecular interactions, such as hydrogen bonding, which is critical in crystal engineering or ligand-receptor binding .
  • Electronic Effects : Brominated derivatives (e.g., 3,5-dibromo) exhibit reduced nucleophilicity at the triazole ring due to electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Physicochemical Properties
  • Solubility: Ethyl and methyl esters (e.g., ) are more soluble in polar solvents (e.g., ethanol, DMSO) than the tert-butyl variant, which is likely more lipophilic due to the bulky tert-butyl group.
  • Thermal Stability : The tert-butyl group may confer higher thermal stability compared to smaller esters, as seen in analogous tert-butyl-protected compounds .
  • Crystallinity : Triazole-acetate esters often form stable coordination complexes with transition metals (e.g., Co(II) in ), but the tert-butyl group could disrupt crystal packing, reducing crystallinity compared to unsubstituted analogs.
Commercial Availability
  • The tert-butyl derivative is listed by suppliers like Amadis Chemical and CymitQuimica , often with >95% purity . Ethyl and methyl analogs are more widely available at lower costs .

Biological Activity

Tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is an organic compound notable for its potential biological activities, particularly due to the presence of the 1,2,4-triazole moiety. This compound has been studied for its applications in pharmaceuticals and organic synthesis, where it serves as a building block for more complex molecules. The biological significance of triazole derivatives has been well documented, with many exhibiting antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group linked to an acetyl group and a 3-amino-1H-1,2,4-triazole. This unique arrangement contributes to its reactivity and biological interactions.

Antimicrobial Activity

Compounds containing the triazole ring have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study highlighted its effectiveness against several cancer cell lines, showing potential as an anti-inflammatory agent as well. The compound's ability to induce apoptosis in cancer cells has been particularly noted.

Biological Activity Effect/Outcome Reference
AntimicrobialSignificant inhibition of bacterial growth
AntifungalEffective against various fungal strains
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound is believed to be linked to its interaction with specific biological targets. For example:

  • Inhibition of Enzymes : Triazole compounds often inhibit enzymes critical for pathogen survival.
  • Cell Cycle Disruption : In cancer cells, these compounds can disrupt the cell cycle, leading to G2/M phase arrest and subsequent apoptosis.

Study on Anticancer Activity

A notable study investigated the effects of triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound could significantly reduce cell viability with IC50 values in the nanomolar range.

Study on Antimicrobial Properties

Another research effort focused on testing the antimicrobial efficacy of triazole derivatives against various pathogens. Results showed that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Synthesis and Applications

This compound can be synthesized through several methods involving the alkylation of triazole derivatives. The compound is utilized not only in medicinal chemistry but also in polymer chemistry as a monomer due to its reactive nature.

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